molecular formula C7H8Cl2N2 B13003151 2,5-Dichloro-N-ethylpyridin-4-amine

2,5-Dichloro-N-ethylpyridin-4-amine

Cat. No.: B13003151
M. Wt: 191.05 g/mol
InChI Key: UFMCTXDEHVQAHB-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-ethylpyridin-4-amine is a chemical compound with the molecular formula C7H8Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 5 positions, and an ethylamine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-ethylpyridin-4-amine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the chlorination of 4-aminopyridine to introduce chlorine atoms at the 2 and 5 positions. This is followed by the alkylation of the amino group with ethyl halides under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-ethylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the pyridine ring.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,5-Dichloro-N-ethylpyridin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-ethylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridin-4-amine: Similar structure but lacks the ethylamine group.

    2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Used as a synthetic intermediate for antitumor agents.

Uniqueness

2,5-Dichloro-N-ethylpyridin-4-amine is unique due to the presence of both chlorine atoms and an ethylamine group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

2,5-dichloro-N-ethylpyridin-4-amine

InChI

InChI=1S/C7H8Cl2N2/c1-2-10-6-3-7(9)11-4-5(6)8/h3-4H,2H2,1H3,(H,10,11)

InChI Key

UFMCTXDEHVQAHB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC=C1Cl)Cl

Origin of Product

United States

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